
19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)- is a synthetic steroid compound It is characterized by its unique structure, which includes a pentafluorinated side chain and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)- typically involves multiple steps. The process begins with the preparation of the core steroid structure, followed by the introduction of the pentafluorinated side chain and the acetylphenyl group. Common reagents used in these reactions include fluorinating agents, acetylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)- involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
19-Norpregna-4,9-dien-3-one derivatives: Compounds with similar core structures but different substituents.
Fluorinated steroids: Steroids with fluorine atoms in their structure, which can influence their biological activity.
Uniqueness
The uniqueness of 19-Norpregna-4,9-dien-3-one, 11-(4-acetylphenyl)-20,20,21,21,21-pentafluoro-17-hydroxy-, (11beta,17alpha)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The pentafluorinated side chain and acetylphenyl group contribute to its stability and potential therapeutic effects, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H29F5O3 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3 |
InChI Key |
VHZPUDNSVGRVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


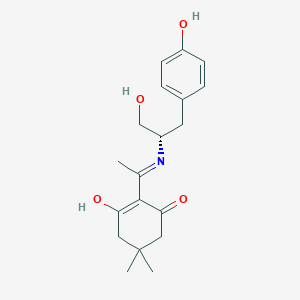
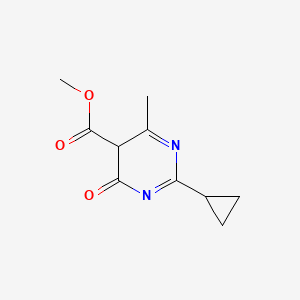
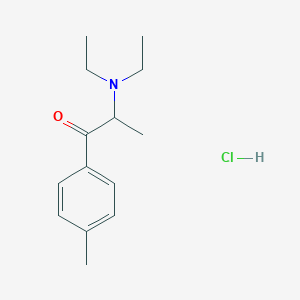
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)
![1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
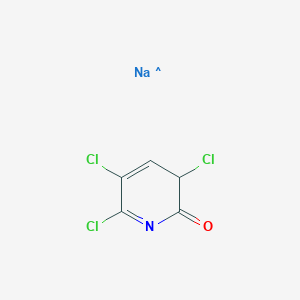
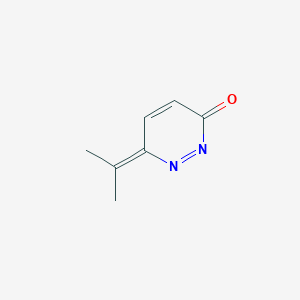
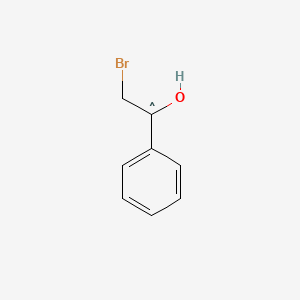
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
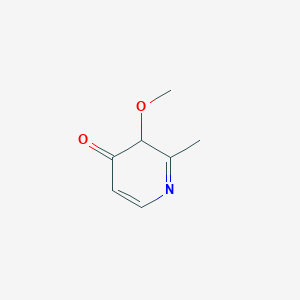
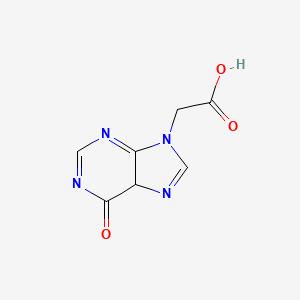
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
